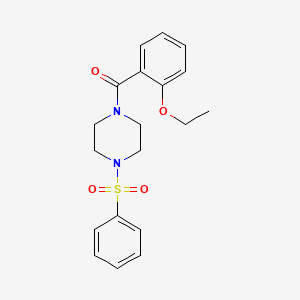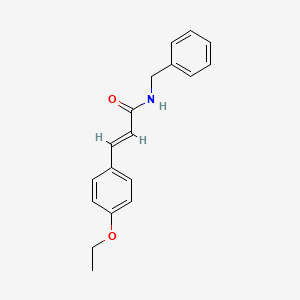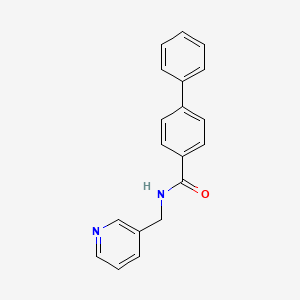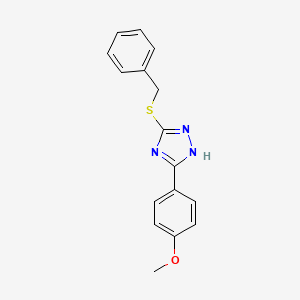
N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide, also known as CMI-977, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzamides and has been shown to possess a wide range of pharmacological properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are known to play a role in inflammation. In addition, N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide has been shown to reduce pain in animal models.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for drug delivery systems. It has also been shown to possess low toxicity, making it a safe compound to work with. However, N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide has some limitations for lab experiments. It is a relatively new compound, and its full pharmacological profile has not yet been established. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide. One potential direction is the further investigation of its anti-cancer properties. N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide has been shown to inhibit the growth of cancer cells, and further studies may reveal its potential as a cancer therapy. Another potential direction is the development of drug delivery systems using N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide. Its small size and low toxicity make it an ideal candidate for drug delivery systems. Finally, further studies may be conducted to fully understand the mechanism of action of N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide, which may reveal new potential applications for this compound.
Conclusion:
In conclusion, N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide is a small molecule that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, analgesic, and anti-tumor properties and has been studied for its potential use in the treatment of various diseases. The synthesis method has been well-established, and the compound has been shown to possess low toxicity. However, its full pharmacological profile has not yet been established, and its mechanism of action is not fully understood. Further studies may reveal new potential applications for this compound.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with isopropyl alcohol and sodium hydroxide to produce 4-chloro-3-isopropoxybenzoic acid. This intermediate is then reacted with 3-methoxyaniline and thionyl chloride to produce the final product, N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide. The synthesis method has been well-established and has been reported in several scientific publications.
Scientific Research Applications
N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. N-(4-chlorophenyl)-4-isopropoxy-3-methoxybenzamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. It has also been studied for its potential use in drug delivery systems.
properties
IUPAC Name |
N-(4-chlorophenyl)-3-methoxy-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11(2)22-15-9-4-12(10-16(15)21-3)17(20)19-14-7-5-13(18)6-8-14/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQRHPOQLWJMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-methoxy-4-propan-2-yloxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B5802992.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5802995.png)
![N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5803005.png)





![N'-(3-chlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5803067.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide](/img/structure/B5803092.png)

![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5803099.png)